molecular formula C19H19FN2O3 B2434940 (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1208518-98-2

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2434940
CAS No.: 1208518-98-2
M. Wt: 342.37
InChI Key: GGBBQTINPXLLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. This compound features a piperazine core, a structural motif prevalent in ligands for various central nervous system (CNS) targets . Piperazine-based compounds are frequently investigated for their activity toward neurotransmitter receptors, including dopamine and serotonin receptors, making them valuable tools for studying neuropsychiatric disorders . Furthermore, specific benzhydryl piperazine analogs are known to act as inverse agonists for the Cannabinoid Receptor type 1 (CB1), which is a recognized target for managing substance addiction and metabolic disorders . The integration of a furan moiety and a cyclopropane group in its structure offers potential for unique binding characteristics and metabolic stability. Researchers can utilize this compound in various in vitro assays to explore its mechanism of action, binding affinity, and selectivity profile for specific GPCRs or other enzymatic targets. This product is strictly for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-14-5-3-13(4-6-14)15-12-16(15)18(23)21-7-9-22(10-8-21)19(24)17-2-1-11-25-17/h1-6,11,15-16H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBBQTINPXLLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Piperazine Coupling: The piperazine moiety is coupled with the cyclopropane intermediate through a nucleophilic substitution reaction.

    Furan Ring Attachment: The final step involves the attachment of the furan ring to the piperazine-cyclopropane intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
  • (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(benzofuran-2-yl)methanone

Uniqueness

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on various biological systems, and comparison with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H22FN3O2C_{23}H_{22}FN_3O_2, indicating the presence of a fluorophenyl group, a cyclopropane moiety, and a piperazine ring. The structure can be represented as follows:

 4 2 4 Fluorophenyl cyclopropanecarbonyl piperazin 1 yl furan 2 yl methanone \text{ 4 2 4 Fluorophenyl cyclopropanecarbonyl piperazin 1 yl furan 2 yl methanone }

The primary biological target for this compound appears to be the Equilibrative Nucleoside Transporters (ENTs) . These transporters are crucial for the uptake of nucleosides into cells, which are essential for nucleotide synthesis and cellular metabolism.

Mode of Action

This compound inhibits the function of ENTs, leading to a reduction in uridine uptake in cells expressing ENT1 and ENT2. This inhibition can affect several biochemical pathways, particularly those involved in nucleotide metabolism, which may have implications for cellular proliferation and survival.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. The inhibition of ENTs may lead to decreased availability of nucleotides, thus impairing cancer cell proliferation.

A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure can enhance potency and selectivity against tumor cells .

Neuropharmacological Effects

Preliminary studies indicate potential neuropharmacological effects, possibly due to the interaction with neurotransmitter systems. The piperazine moiety is known to influence serotonin receptors, which could contribute to mood modulation and cognitive effects.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals distinct differences in biological activity:

Compound NameBiological ActivityMechanism
(4-(2-(4-Chlorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone Moderate cytotoxicityENT inhibition
(4-(2-(4-Methylphenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone Low cytotoxicityENT inhibition

The presence of the fluorine atom in this compound appears to enhance binding affinity for ENTs compared to its chlorinated or methylated counterparts .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study assessed the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for similar compounds.
  • Neuropharmacological Assessment : In animal models, administration of this compound demonstrated anxiolytic-like effects in behavioral tests, suggesting potential applications in treating anxiety disorders .

Q & A

Q. What are the standard synthetic routes for (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone?

The compound can be synthesized via nucleophilic aromatic substitution followed by cyclopropane functionalization. For example:

  • Step 1 : React 4-fluoronitrobenzene with 1-(2-furoyl)piperazine using K₂CO₃ in acetonitrile at 70°C to form an intermediate .
  • Step 2 : Reduce the nitro group using SnCl₂ in acidic conditions .
  • Alternative : Cyclopropane introduction via ketone coupling with cyclopropane derivatives under Pd catalysis . Key considerations : Optimize solvent (e.g., acetonitrile vs. DMF) and base (K₂CO₃ vs. triethylamine) to improve yield .

Q. How is the structural identity of the compound confirmed?

Use a combination of spectroscopic and crystallographic methods:

  • FT-IR : Detect carbonyl (C=O) stretches at ~1625 cm⁻¹ for the cyclopropanecarbonyl and furan moieties .
  • NMR : Analyze ¹H and ¹³C signals for piperazine protons (δ 3.7–3.1 ppm) and furan protons (δ 6.8–7.2 ppm) .
  • X-ray crystallography : Resolve the cyclopropane ring geometry and piperazine-furan spatial arrangement (e.g., PDB ID: 5SN7) .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC : Use reverse-phase columns (e.g., Chromolith) with UV detection at 254 nm; purity >98% is typical .
  • Stability testing : Store under inert gas at –20°C; monitor degradation via LC-MS over 6 months .

Advanced Research Questions

Q. How does structural modification impact biological activity?

  • SAR studies : Replace the furan with thiophene or phenyl groups to assess binding affinity changes. For example, furan-to-thiophene substitution in related compounds reduced IC₅₀ by 30% .
  • Cyclopropane modifications : Introduce methyl groups to the cyclopropane ring to evaluate steric effects on target binding .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using recombinant proteins (e.g., TRPC3/TRPC6 channels) and control for off-target effects via counter-screening .
  • Data validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

Q. How is molecular docking used to predict target interactions?

  • Protocol : Dock the compound into the active site of GPR55 using cryo-EM structures (e.g., PDB 5SN7). Prioritize hydrogen bonds with Tyr215 and hydrophobic interactions with Phe168 .
  • Validation : Compare docking scores with mutagenesis data (e.g., Tyr215Ala mutants abolish binding) .

Q. What in vitro-to-in vivo translation challenges arise, and how are they addressed?

  • Issue : Poor bioavailability due to high logP (>4).
  • Solution : Introduce polar groups (e.g., hydroxyl or sulfonyl) to the piperazine ring while maintaining target affinity (e.g., T-08 derivative with 67% oral bioavailability in mice) .

Q. How are stability issues in biological matrices mitigated?

  • Metabolic stability : Incubate the compound with liver microsomes; identify major metabolites via HR-MS. For rapid clearance, modify the furan moiety to reduce CYP3A4-mediated oxidation .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

RouteStepsKey ReagentsYieldReference
A2K₂CO₃, SnCl₂45%
B3Pd(OAc)₂, DMF62%

Table 2 : Spectroscopic Data for Structural Confirmation

TechniqueKey PeaksFunctional GroupReference
FT-IR1625 cm⁻¹C=O (cyclopropane)
¹H NMRδ 3.7–3.1Piperazine protons

Table 3 : Biological Activity Optimization Strategies

ModificationEffect on IC₅₀TargetReference
Furan → Thiophene30% reductionTRPC6
Cyclopropane methylationNo changeGPR55

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